
4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromomethyl group attached to a pyridine ring, which is further connected to a thiazole ring substituted with a diethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, a bromomethyl group is introduced through bromination reactions.
Thiazole Ring Formation: The intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Substitution with Diethoxyphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Based on the specific oxidizing or reducing conditions applied.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(6-(Bromomethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
- 4-(6-(Methyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
Uniqueness
- Bromomethyl Group : The presence of the bromomethyl group may confer unique reactivity and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C19H19BrN2O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
4-[6-(bromomethyl)pyridin-2-yl]-2-(3,4-diethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H19BrN2O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11H2,1-2H3 |
InChIキー |
NSMHKLMFFSWTHR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CBr)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


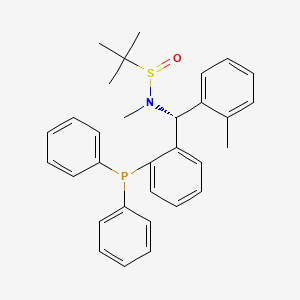
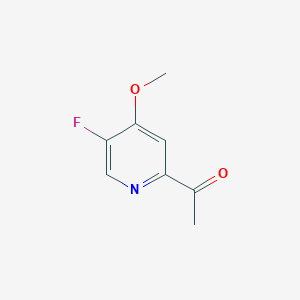

![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
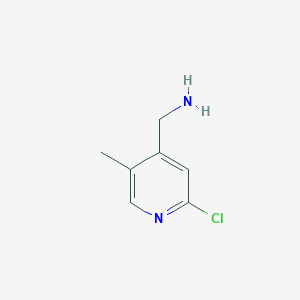
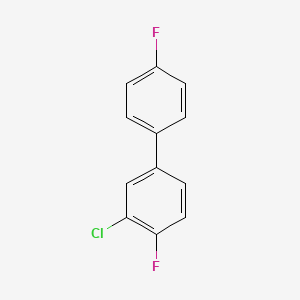
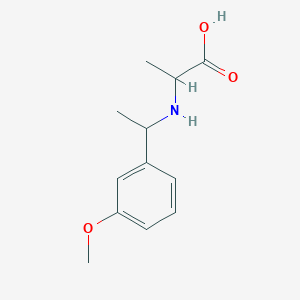




![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)


